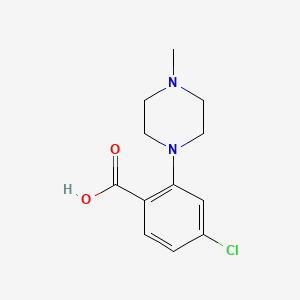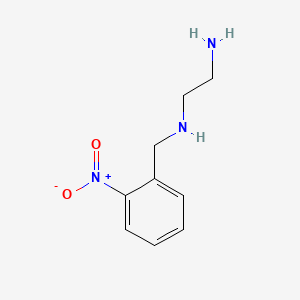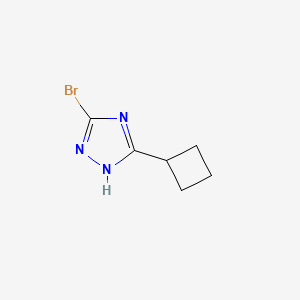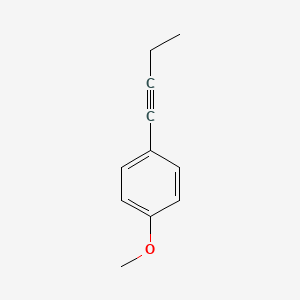
3,4-Dichloro-5,8-difluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5,8-difluoroquinoline is a chemical compound with the empirical formula C9H3Cl2F2N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloro-5,8-difluoroquinoline is 234.03 . The SMILES string representation of its structure is ClC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F .Physical And Chemical Properties Analysis
3,4-Dichloro-5,8-difluoroquinoline is a solid substance . Its empirical formula is C9H3Cl2F2N and it has a molecular weight of 234.03 .Applications De Recherche Scientifique
Antimalarial and Anticancer Properties
Chloroquine and its derivatives, which share a structural similarity to 3,4-Dichloro-5,8-difluoroquinoline, have been extensively studied for their antimalarial effects. The ongoing research has unveiled interesting biochemical properties, inspiring repurposing in the management of various diseases, including cancer. Efforts have focused on evaluating antimalarials in clinical use and their analogs to maximize their intrinsic value, particularly in anticancer combination chemotherapy (Njaria et al., 2015).
Neuroprotective and Cardioprotective Roles
Studies on Chlorogenic Acid (CGA), another compound structurally related to quinolines, suggest significant therapeutic roles across a spectrum of conditions, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. The modulation of lipid metabolism and glucose by CGA indicates its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Semiconductors and OLED Applications
The exploration of organic optoelectronics has identified BODIPY-based materials, related to the 3,4-Dichloro-5,8-difluoroquinoline framework, as promising candidates for sensors, organic thin-film transistors, and organic photovoltaics. These materials' potential as active materials in organic light-emitting diodes (OLEDs) underlines the chemical versatility and applicability of such compounds in advanced technological applications (Squeo & Pasini, 2020).
Insights into Enzymatic Degradation of Pollutants
Research into the enzymatic remediation of organic pollutants has highlighted the effectiveness of enzymes in the presence of redox mediators, enhancing the degradation efficiency of recalcitrant compounds. This approach, utilizing enzymes like laccases and peroxidases, potentially revolutionizes the treatment of wastewater, with 3,4-Dichloro-5,8-difluoroquinoline derivatives offering insights into the chemical processes involved (Husain & Husain, 2007).
Safety and Hazards
The safety information available indicates that 3,4-Dichloro-5,8-difluoroquinoline may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell or if it gets in your eyes .
Propriétés
IUPAC Name |
3,4-dichloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNKZHOKVOISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671205 |
Source


|
| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5,8-difluoroquinoline | |
CAS RN |
1204811-35-7 |
Source


|
| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)



![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)






